
5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid: is a synthetic organic compound characterized by the presence of a valeric acid backbone substituted with a trifluorophenyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and valeric acid derivatives.
Condensation Reaction: The 3,4,5-trifluorobenzaldehyde undergoes a condensation reaction with a suitable valeric acid derivative in the presence of a base catalyst to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid can undergo further oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products:
Oxidation Products: Carboxylic acids, oxidized derivatives.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving ketone and carboxylic acid functional groups.
Medicine:
Drug Development: Researchers explore the potential of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid as a scaffold for the development of new pharmaceuticals, particularly those targeting metabolic disorders and inflammation.
Industry:
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid involves its interaction with molecular targets such as enzymes and receptors. The ketone and carboxylic acid functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The trifluorophenyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid: Similar in structure but with a trifluoromethyl group instead of a trifluorophenyl group.
5-Oxo-5-(2,3,4-trifluorophenyl)valeric acid: Similar in structure but with different positions of the fluorine atoms on the phenyl ring.
Uniqueness:
Functional Group Positioning: The specific positioning of the trifluorophenyl group in 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid imparts unique chemical properties, such as increased stability and reactivity.
Applications: The compound’s unique structure makes it particularly suitable for applications in drug development and materials science, where specific functional group interactions are crucial.
Propiedades
IUPAC Name |
5-oxo-5-(3,4,5-trifluorophenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXJLAGQPSJXFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598252 |
Source


|
| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-89-4 |
Source


|
| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1319107.png)
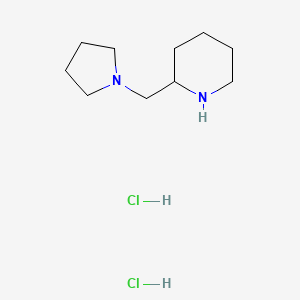

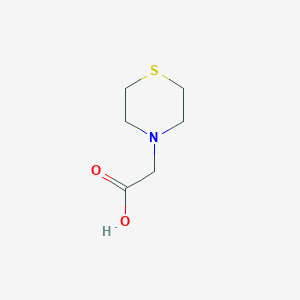
![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)
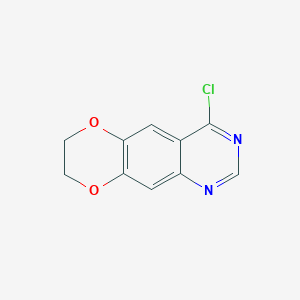
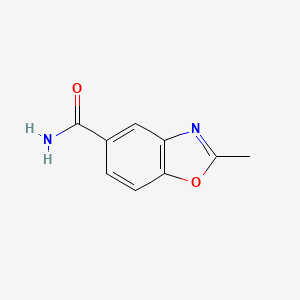
![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)

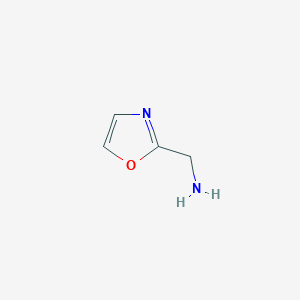
![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)



